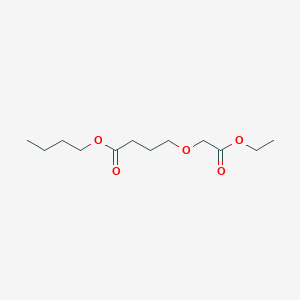
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate typically involves the reaction between butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be broken down in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols.
Aplicaciones Científicas De Investigación
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
Mecanismo De Acción
The mechanism of action of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the release of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with similar applications in fragrances and solvents.
Ethyl butanoate: Known for its fruity odor and used in flavorings.
Methyl butanoate: Used in perfumes and as a solvent.
Uniqueness
Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is unique due to its specific structure, which allows for distinct interactions with enzymes and other molecules. This uniqueness makes it valuable in specialized applications, such as drug delivery and biodegradable polymer production.
Propiedades
Número CAS |
90747-00-5 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
butyl 4-(2-ethoxy-2-oxoethoxy)butanoate |
InChI |
InChI=1S/C12H22O5/c1-3-5-9-17-11(13)7-6-8-15-10-12(14)16-4-2/h3-10H2,1-2H3 |
Clave InChI |
MEBQBMIDGOZVBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCOCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
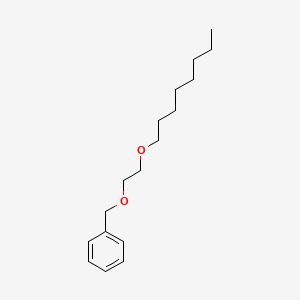
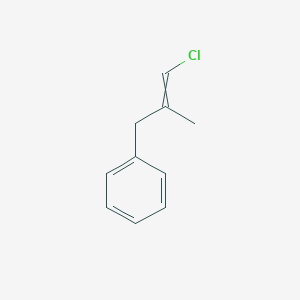
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

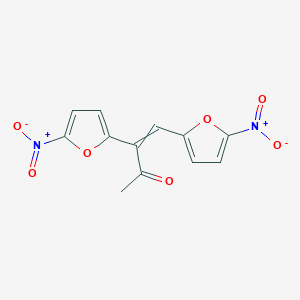



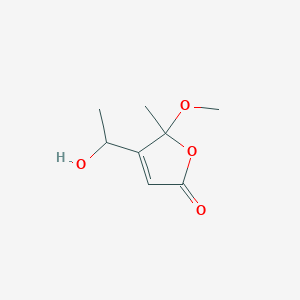
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
